

# gedatolisib metabolism and excretion pathways

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

[Get Quote](#)

## Metabolic Profile and Excretion Pathways

The data below summarizes the key findings from a clinical study investigating the distribution, metabolism, and excretion of **gedatolisib** in healthy male volunteers after a single intravenous infusion [1].

| Parameter                                               | Finding                                                                                                |
|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Primary Route of Excretion                              | Biliary / Fecal [1]                                                                                    |
| Recovery of Drug-Related Material in Feces              | 66% - 73% of the administered dose [1]                                                                 |
| Recovery of Drug-Related Material in Urine              | Not specified in detail; fecal route is predominant [1]                                                |
| Identity of Circulating Drug-Related Material in Plasma | Parent drug (gedatolisib) only [1]                                                                     |
| Metabolites Identified                                  | One oxidative metabolite ( <b>M5</b> ), found only in feces and constituting <1% of the total dose [1] |
| Plasma Terminal Half-life ( $t_{1/2}$ )                 | Approximately <b>37 hours</b> [1]                                                                      |
| Proposed Major Clearance Mechanism                      | Biliary and/or intestinal secretion of unchanged parent drug [1]                                       |

## Visualizing the Disposition Pathway of Gedatolisib

The following diagram illustrates the journey of **gedatolisib** within the body, from administration to elimination, based on the available study data.



[Click to download full resolution via product page](#)

## Detailed Experimental Methodology

The key findings are derived from a specific clinical trial. The table below outlines the core design of this study [1].

| Study Element             | Description                                                                                                                                                                             |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Trial Identifier | NCT02142920 [1]                                                                                                                                                                         |
| Study Design              | Open-label study [1]                                                                                                                                                                    |
| Population                | Healthy male volunteers [1]                                                                                                                                                             |
| Dose and Route            | Single 89 mg intravenous (IV) infusion over 30 minutes [1]                                                                                                                              |
| Primary Focus             | Distribution, pharmacokinetics, and metabolism of gedatolisib (PF-05212384) [1]                                                                                                         |
| Analytical Methods        | Not explicitly detailed in the abstract, but the study involved measuring plasma concentrations of gedatolisib and total radioactivity to track the drug and its related materials [1]. |

## Conclusion

In summary, **gedatolisib** demonstrates a highly favorable pharmacokinetic profile characterized by **minimal metabolism** and **high fecal excretion** of the parent compound. Its clearance is primarily mediated by hepatic processes, likely involving active transport into the bile, with a long terminal half-life of approximately 37 hours [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Distribution, Metabolism, and Excretion of Gedatolisib in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [gedatolisib metabolism and excretion pathways]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548378#gedatolisib-metabolism-and-excretion-pathways]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com